![molecular formula C7H7NO6S2 B7964181 3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7964181.png)
3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid
Overview
Description
3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO6S2 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Arylation of Thiophenes: Thiophene-2-carboxylates substituted at the 3-position by sulfamoyl have been used in the synthesis of 5-arylated thiophene-3-sulfonic amides or esters, indicating potential in organic synthesis and pharmaceuticals (Bheeter, Bera, & Doucet, 2013).
Photochemical Degradation of Crude Oil Components: Research on photochemical degradation in aqueous solutions of benzothiophenes, structurally similar to 3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid, contributes to understanding the fate of crude oil components in ocean spills (Andersson & Bobinger, 1996).
Toxicokinetics and Modes of Action: Studies on perfluoroalkyl acids, related to sulfonates and carboxylates of thiophene, provide insights into environmental and health impacts, relevant for risk assessment of similar chemicals (Andersen et al., 2008).
Palladium-Catalyzed Perarylation: The perarylation of 3-thiophene- and 3-furancarboxylic acids, similar to the compound , is significant for creating tetraarylated products, useful in chemical synthesis (Nakano, Tsurugi, Satoh, & Miura, 2008).
Synthesis of Biological-Based Nano Organo Solid Acids: Derivatives of thiophene-2-carboxylic acid are synthesized for applications in mild and green conditions, indicating their role in sustainable chemistry and industry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Anticancer Agents: Thiophene-2-carboxylic acid derivatives show potential as anticancer agents, demonstrating the compound's relevance in drug development (Patil, Tadge, Hargunani, Kadam, & Toraskar, 2014).
Rhodium-Catalyzed Alkenylation: The compound's derivatives can undergo effective alkenylation, indicating a role in creating complex organic molecules (Iitsuka, Schaal, Hirano, Satoh, Bolm, & Miura, 2013).
Electrochemical DNA Sensor: Thiophene derivatives have been used in developing hybridized electrochemical DNA sensors, showing applications in biotechnology and diagnostics (Kang, Kim, An, Lee, Cha, Lim, Park, & Chung, 2004).
properties
IUPAC Name |
3-(carboxymethylsulfamoyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6S2/c9-5(10)3-8-16(13,14)4-1-2-15-6(4)7(11)12/h1-2,8H,3H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOHEUNGROGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)NCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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